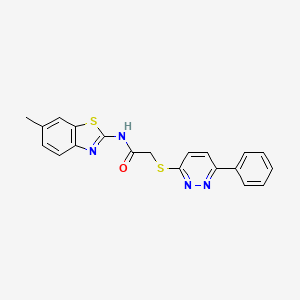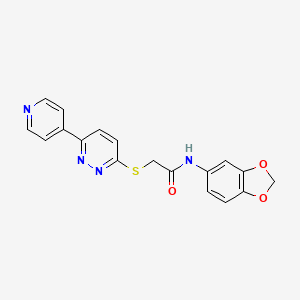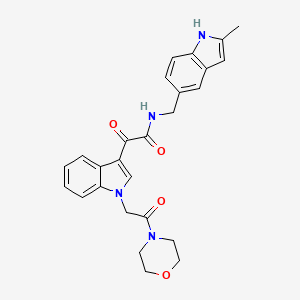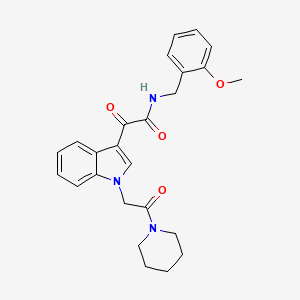![molecular formula C23H31N3O3 B3291504 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide CAS No. 872857-85-7](/img/structure/B3291504.png)
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide
説明
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide, commonly known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. CPI-613 is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway in cancer cells.
作用機序
CPI-613 targets the 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are involved in the conversion of glucose to ATP. By inhibiting these enzymes, CPI-613 disrupts the 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide cycle and induces the accumulation of ROS, which leads to mitochondrial dysfunction and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to have several biochemical and physiological effects on cancer cells. It induces the accumulation of ROS, which leads to mitochondrial dysfunction and apoptosis. It also inhibits the growth of cancer cells by disrupting the 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide cycle and reducing ATP production. CPI-613 has also been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.
実験室実験の利点と制限
One of the advantages of CPI-613 is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. It also has a unique mechanism of action, which makes it a promising candidate for combination therapy with other anticancer drugs. However, one of the limitations of CPI-613 is its low solubility, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of CPI-613. One direction is to optimize the synthesis method to improve the yield and purity of the drug. Another direction is to investigate the efficacy of CPI-613 in combination with other anticancer drugs, such as immunotherapy and targeted therapy. Additionally, the development of CPI-613 analogs with improved pharmacokinetic properties and efficacy is another potential future direction.
Conclusion:
In conclusion, CPI-613 is a novel anticancer drug that targets the 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide cycle and induces apoptosis in cancer cells. It has shown promising results in preclinical and clinical studies and has the potential to be used in combination therapy with other anticancer drugs. Further research is needed to optimize the synthesis method, investigate the efficacy in combination therapy, and develop analogs with improved pharmacokinetic properties.
科学的研究の応用
CPI-613 has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide cycle, leading to the accumulation of reactive oxygen species (ROS) and mitochondrial dysfunction. CPI-613 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, including pancreatic, liver, lung, and ovarian cancer cells.
特性
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-16(2)26(17(3)4)23(29)22(28)19-14-25(20-11-7-6-10-18(19)20)15-21(27)24-12-8-5-9-13-24/h6-7,10-11,14,16-17H,5,8-9,12-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZRPNOYZIOCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B3291435.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide](/img/structure/B3291465.png)

![N-(3,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B3291475.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B3291476.png)
![1-(4-Ethylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B3291484.png)

![N-cyclododecyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B3291512.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B3291531.png)